2-(4-Ethenyloxan-4-yl)acetic acid

Description

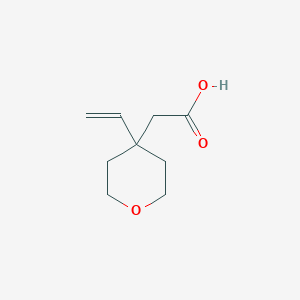

2-(4-Ethenyloxan-4-yl)acetic acid is a bicyclic carboxylic acid featuring a tetrahydropyran (oxane) ring substituted with an ethenyl group at the 4-position and an acetic acid moiety. The ethenyl group introduces reactivity for addition or polymerization, while the oxane ring provides conformational rigidity.

Properties

IUPAC Name |

2-(4-ethenyloxan-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-9(7-8(10)11)3-5-12-6-4-9/h2H,1,3-7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPUQXVGALVYML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CCOCC1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethenyloxan-4-yl)acetic acid typically involves the formation of the oxane ring followed by the introduction of the ethenyl group and the acetic acid moiety. One common method involves the reaction of a suitable precursor with ethylene oxide under acidic or basic conditions to form the oxane ring. The ethenyl group can be introduced through a subsequent reaction with a vinylating agent, such as vinyl bromide, under appropriate conditions. Finally, the acetic acid moiety is introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethenyloxan-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides (e.g., NaBr) and amines (e.g., NH3) can be employed under suitable conditions.

Major Products Formed

Oxidation: Formation of oxides or ketones.

Reduction: Formation of ethyl-substituted derivatives.

Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

2-(4-Ethenyloxan-4-yl)acetic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Ethenyloxan-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of enzymatic reactions, modulating biochemical pathways. The ethenyl group and acetic acid moiety play crucial roles in its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and applications of 2-(4-Ethenyloxan-4-yl)acetic acid with analogous compounds:

Key Comparisons

Electronic and Steric Effects Ethenyl vs. In contrast, the hydroxyl group in 2-(4-hydroxyoxan-4-yl)acetic acid increases polarity and hydrogen-bonding capacity, favoring solubility in polar solvents . Methoxyphenyl vs. Dimethyl: The 4-methoxyphenyl substituent in the compound from introduces aromaticity and steric bulk, which may hinder ring-opening reactions compared to the dimethyl-substituted analog .

Reactivity and Applications

- The bromine atom in 2-(3-bromo-4-methoxyphenyl)acetic acid facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in natural product synthesis (e.g., Combretastatin A-4) . The target compound’s ethenyl group could similarly enable Diels-Alder or polymerization reactions.

- Piperidine-based derivatives () exhibit basicity due to the nitrogen atom, contrasting with the neutral oxane ring in the target compound. This difference impacts their pharmacokinetic profiles in drug design .

Physicochemical Properties

- Solubility : Hydroxyl-substituted analogs (e.g., 2-(4-hydroxyoxan-4-yl)acetic acid) have higher aqueous solubility (~75 mg/mL estimated) compared to the hydrophobic ethenyl variant .

- Melting Points : Brominated phenylacetic acids (e.g., 2-(3-bromo-4-methoxyphenyl)acetic acid) exhibit higher melting points (~150–160°C) due to strong intermolecular halogen bonding, while oxane derivatives likely have lower melting points .

Synthetic Utility

- The target compound’s ethenyl group offers a handle for further functionalization, such as epoxidation or radical polymerization. In contrast, 2-(4-hydroxyoxan-4-yl)acetic acid could serve as a precursor for esterification or glycosylation .

Biological Activity

2-(4-Ethenyloxan-4-yl)acetic acid, a compound with the CAS number 2137645-54-4, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 142.15 g/mol. The compound features an ethenyloxane ring structure that contributes to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 142.15 g/mol |

| CAS Number | 2137645-54-4 |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the field of infectious diseases.

- Anti-inflammatory Effects : Some investigations have hinted at its potential to modulate inflammatory pathways, though detailed mechanisms remain to be elucidated.

The exact mechanisms through which this compound exerts its biological effects are not fully understood. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammation and microbial resistance.

Proposed Pathways:

- Enzyme Inhibition : The compound may inhibit certain enzymes that play a role in inflammatory responses.

- Receptor Modulation : It may interact with receptors involved in immune response modulation.

Antimicrobial Studies

A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against gram-positive bacteria, suggesting its potential application as an antimicrobial agent.

Anti-inflammatory Research

In vitro studies have shown that treatment with this compound reduced the production of pro-inflammatory cytokines in cultured cells. This effect indicates a possible role in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.